Pyridine-2-sulfonyl fluoride
Overview
Description
Pyridine-2-sulfonyl fluoride is a chemical compound with the molecular formula C5H4FNO2S. It is known for its stability and utility in various chemical reactions, particularly in the field of organic synthesis. This compound is often used as a reagent for the deoxyfluorination of alcohols, making it a valuable tool in the synthesis of fluorinated organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridine-2-sulfonyl fluoride can be synthesized through the reaction of pyridine-2-sulfonyl chloride with hydrogen fluoride. This reaction typically occurs under controlled conditions to ensure the safety and purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors and precise control of reaction parameters. The process ensures high yield and purity, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions: Pyridine-2-sulfonyl fluoride primarily undergoes substitution reactions, particularly deoxyfluorination. This process involves the replacement of a hydroxyl group with a fluorine atom, facilitated by the presence of a strong base such as 1,8-diazabicyclo[5.4.0]undec-7-ene or 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene .
Common Reagents and Conditions: The deoxyfluorination reaction using this compound is typically performed at room temperature in solvents like toluene or ethereal solvents. The reaction conditions are mild, and the reagent exhibits high selectivity, resulting in minimal side products .
Major Products: The primary products of reactions involving this compound are fluorinated organic compounds. These products are valuable in various applications, including pharmaceuticals and agrochemicals .
Scientific Research Applications
Pyridine-2-sulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action for pyridine-2-sulfonyl fluoride involves the nucleophilic substitution of a hydroxyl group with a fluorine atom. This reaction is facilitated by the strong electron-withdrawing nature of the sulfonyl fluoride group, which activates the hydroxyl group for substitution. The reaction proceeds through an S_N2 mechanism, resulting in the formation of a fluorinated product .
Comparison with Similar Compounds
Diethylaminosulfur trifluoride (DAST): A commonly used deoxyfluorinating reagent, but it has limitations due to its tendency to detonate at elevated temperatures.
Perfluoro-1-butanesulfonyl fluoride (PBSF): Another deoxyfluorinating reagent, but it is less selective compared to pyridine-2-sulfonyl fluoride.
1,3-Bis(2,6-diisopropylphenyl)-2-fluoroimidazolium tetrafluoroborate (AlkylFluor): A newer reagent with similar applications but different selectivity and stability profiles.
Uniqueness: this compound stands out due to its superior thermal and chemical stability, high selectivity, and minimal side product formation. These properties make it a preferred choice for deoxyfluorination reactions, especially in preparatory and industrial-scale applications .
Properties
IUPAC Name |
pyridine-2-sulfonyl fluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FNO2S/c6-10(8,9)5-3-1-2-4-7-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFXLXGZHDHJLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)S(=O)(=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90469460 | |
Record name | Pyridine-2-sulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90469460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878376-35-3 | |
Record name | Pyridine-2-sulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90469460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridine-2-sulfonyl Fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Pyridine-2-sulfonyl Fluoride (PyFluor) a useful reagent in organic synthesis?
A1: this compound (PyFluor) has emerged as a valuable reagent for synthesizing 2-arylpyridines, a common structural motif found in various pharmaceuticals and agrochemicals. [] The paper highlights its utility in Suzuki-Miyaura cross-coupling reactions, a versatile method for forming carbon-carbon bonds.
Q2: What are the advantages of using PyFluor in the Suzuki-Miyaura cross-coupling reaction to synthesize 2-arylpyridines?
A2: The research demonstrates that PyFluor readily participates in Suzuki-Miyaura cross-coupling reactions with both hetero(aryl) boronic acids and pinacol boronic esters. [] This methodology offers several advantages:
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